Gancaonin P

概要

説明

Molecular Structure Analysis

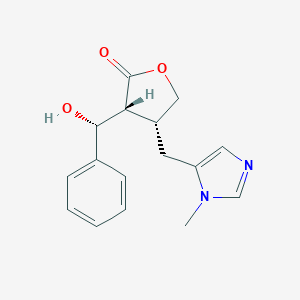

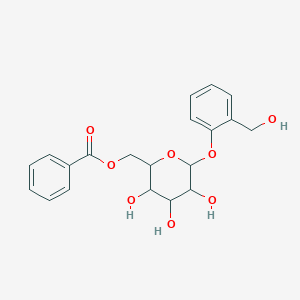

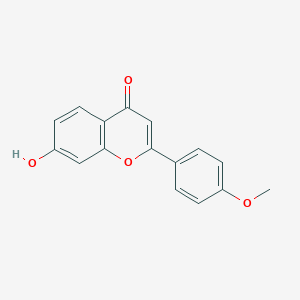

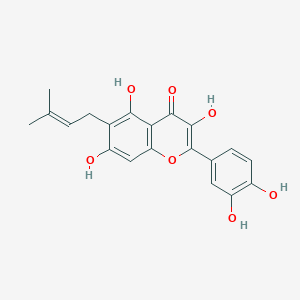

The molecular structure of Gancaonin P can be analyzed using various spectroscopic techniques. The UV spectrum shows peaks at 208, 231, 257, 272, 295, and 372 nm . The IR spectrum shows peaks at 3600, 3500, 3300, 1650, 1615, 1605, 1595, 1510, and 1480 . The EI-MS shows a molecular ion peak at 371 (M + 1) and 370 (M) . The 1H NMR and 13C NMR data provide detailed information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis

Gancaonin P is a yellow crystal with a melting point of 238–240°C . It is soluble in water at 9.465 mg/L at 25 °C .科学的研究の応用

Anti-Inflammatory Properties in Acute Pneumonia

Gancaonin P, derived from Glycyrrhiza uralensis, shows potential as a natural anti-inflammatory agent. A study by Ko et al. (2021) on acute pneumonia models revealed that Gancaonin P can attenuate the inflammatory response. This is achieved through the inhibition of pro-inflammatory cytokines and the downregulation of the NF-κB/MAPK pathway in lipopolysaccharide (LPS)-induced cells. Such properties make it a candidate for treating acute pneumonia and related inflammatory diseases (Ko et al., 2021).

Structural Identification

Gancaonin P is part of a group of prenylated flavonoids identified in Glycyrrhiza uralensis. Fukai et al. (1990) conducted a structural analysis of gancaonins L, M, N, O, and P, providing essential information on their chemical composition and potential for various applications in scientific research (Fukai et al., 1990).

Synthesis Techniques

Advanced synthesis techniques for Gancaonin P have been explored to facilitate its application in scientific research. Tischer and Metz (2007) described a method for synthesizing a protected derivative of the flavonol 6-prenylquercetin (gancaonin P) using processes such as Claisen rearrangement and cross-metathesis (Tischer & Metz, 2007).

Pharmacokinetics in Herb-Pair Interactions

The pharmacokinetic properties of compounds, including Gancaonin P, in traditional Chinese medicine herb-pair interactions have been investigated. For example, Zhang et al. (2013) studied the Fuzi-Gancao herb-pair, focusing on the absorption and pharmacokinetic characteristics of various compounds. This research provides insights into the mechanisms of action and potential interactions of Gancaonin P when used in combination with other herbal compounds (Zhang et al., 2013).

Ethnopharmacological Relevance

In traditional Chinese medicine, Glycyrrhiza uralensis (containing Gancaonin P) is known for its various pharmacological effects. Jiang et al. (2019) reviewed the phytochemicals and effects of licorice in combination preparations, highlighting the importance of compounds like Gancaonin P in traditional medicine practices (Jiang et al., 2019).

将来の方向性

The future directions for research on Gancaonin P could include further investigation into its biological activities and potential therapeutic applications. Its anti-inflammatory effects suggest potential uses in the treatment of inflammatory conditions .

Relevant Papers Several papers have been published on Gancaonin P and related compounds. These include studies on the isolation and identification of Gancaonin P from Glycyrrhiza uralensis , and research into the biological activities of compounds from Glycyrrhiza uralensis .

特性

CAS番号 |

129145-54-6 |

|---|---|

製品名 |

Gancaonin P |

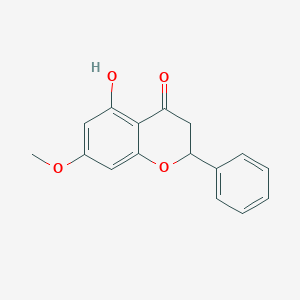

分子式 |

C20H18O7 |

分子量 |

370.4 g/mol |

IUPAC名 |

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C20H18O7/c1-9(2)3-5-11-13(22)8-15-16(17(11)24)18(25)19(26)20(27-15)10-4-6-12(21)14(23)7-10/h3-4,6-8,21-24,26H,5H2,1-2H3 |

InChIキー |

OCIIFJFJVOTFTN-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O)C |

正規SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O)C |

melting_point |

238-240°C |

その他のCAS番号 |

129145-54-6 |

物理的記述 |

Solid |

同義語 |

Gancaonin P |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B192102.png)